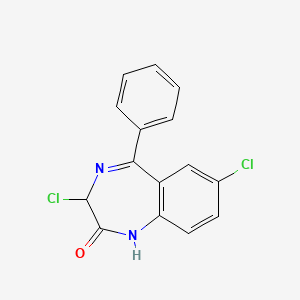![molecular formula C18H15F3N2O2 B8602486 8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-](/img/structure/B8602486.png)
8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- is a synthetic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial agents. The incorporation of trifluoromethyl and methoxy groups into the quinoline structure enhances its biological activity and pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylquinoline with 3-trifluoromethylphenol in the presence of a suitable base to form the phenoxy derivative. This intermediate is then subjected to nitration and subsequent reduction to introduce the amino group at the 8-position .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amino derivatives .
Scientific Research Applications
8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimalarial, antibacterial, and antiviral properties.
Industry: Utilized in the development of agrochemicals and as a component in liquid crystals
Mechanism of Action
The mechanism of action of 8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound interferes with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and parasite death. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
Primaquine: Another 8-aminoquinoline with antimalarial activity.
Chloroquine: A quinoline derivative used to treat malaria.
Mefloquine: A quinoline methanol compound with antimalarial properties.
Uniqueness
8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and pharmacokinetic properties compared to other quinoline derivatives. This makes it a promising candidate for further research and development in various fields .
Properties
Molecular Formula |
C18H15F3N2O2 |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine |
InChI |
InChI=1S/C18H15F3N2O2/c1-10-6-7-23-16-13(22)9-14(24-2)17(15(10)16)25-12-5-3-4-11(8-12)18(19,20)21/h3-9H,22H2,1-2H3 |
InChI Key |
VHTVXLKBJUEUAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)N)OC)OC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Tert-butyloxycarbonyl-4-[2-(4-(acetylamino)phenyl)ethyl]piperazine](/img/structure/B8602408.png)
![4-[4-(4-chloro-N-methylanilino)piperidin-1-yl]phenol](/img/structure/B8602419.png)

![1-(2-Amino-2-oxoethyl)-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B8602441.png)



![[4,8-bis[5-(2-hexyldecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B8602464.png)


![tert-butyl 2-(4-bromo-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B8602483.png)



